N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-5-3-7-13(11(10)2)18-15(21)9-23-16-12-6-4-8-14(12)19-17(22)20-16/h3,5,7H,4,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSCCZBDHOWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopenta[d]pyrimidine core linked to a dimethylamino propyl side chain and a dimethylphenyl acetamide group. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H30N4O2S |
| Molecular Weight | 414.57 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Case Study : A study conducted on various cancer cell lines demonstrated that derivatives of cyclopenta[d]pyrimidines showed promising results in inhibiting cell proliferation and inducing cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Preliminary tests against bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited moderate antibacterial activity.
- Mechanism : It is hypothesized that the sulfur atom in the structure may play a crucial role in disrupting bacterial cell wall synthesis.
Pharmacological Studies
Pharmacological assessments have been conducted to evaluate the safety and efficacy of this compound:
| Study Type | Findings |
|---|---|
| Toxicity Tests | Acute toxicity studies suggest a favorable safety profile with no significant adverse effects at therapeutic doses. |
| Bioavailability | Research indicates reasonable bioavailability; however, further studies are needed to optimize formulation for clinical use. |
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Cyclopenta[d]pyrimidine Derivatives | Anticancer and antimicrobial effects | Structural similarity but different side chains affecting potency |
| Dimethylamino Propyl Derivatives | Variable efficacy against different pathogens | Focus on side chain modifications for enhanced activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrimidinone Derivatives
Structural and Functional Insights
- Core Heterocycle Variations: The cyclopenta[d]pyrimidinone core in the target compound offers a rigid, planar structure conducive to intercalation or enzyme binding. In contrast, thieno-pyrimidine () introduces sulfur atoms that might alter electronic properties .
Substituent Effects :
- 2,3-Dimethylphenyl vs. 2,3-dichlorophenyl : The dimethyl group increases lipophilicity, while chlorine atoms () provide electronegativity and steric bulk, possibly improving target selectivity .
- Sulfanyl vs. Thio Bridges : Both groups facilitate hydrogen bonding, but the sulfanyl acetamide in the target compound may offer greater conformational flexibility compared to the thioether in .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
